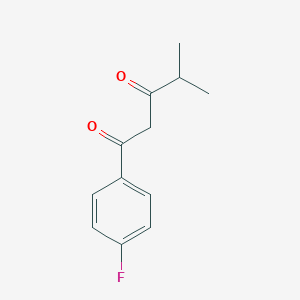

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOUURGVXFCRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556733 | |

| Record name | 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114433-94-2 | |

| Record name | 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

Reduction: Formation of 1-(4-fluorophenyl)-4-methylpentane-1,3-diol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. Its diketone functionality allows for various chemical transformations, including:

- Condensation Reactions : It can participate in aldol condensations to form larger carbon frameworks.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution, enhancing the diversity of potential derivatives.

Antimicrobial and Anticancer Properties

Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. The presence of the fluorine atom may enhance its interaction with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

In preliminary studies, derivatives of diketones similar to this compound have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Pharmaceutical Applications

Drug Development

The compound is being explored for its utility in drug development. Its unique structure may allow for the design of novel pharmaceuticals targeting various diseases. Specifically, it could act as an intermediate in synthesizing drugs with enhanced efficacy and reduced side effects.

Example: Synthesis of Rosuvastatin

One notable application is its role as an intermediate in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. The incorporation of fluorinated compounds in pharmaceuticals often leads to improved metabolic stability and bioavailability .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, solvents, and surfactants that require specific functional properties .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (α,β-Unsaturated Ketones)

Chalcones, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), share the fluorophenyl moiety but incorporate an α,β-unsaturated ketone system. Key differences include:

- Bioactivity : Compound 2j exhibits an IC₅₀ of 4.703 μM against target enzymes, outperforming analogs with methoxy or chlorine substituents .

- Substituent Effects : Electronegative groups (e.g., Br, F) at the para position of aromatic rings enhance inhibitory activity, whereas methoxy groups reduce potency .

- Structural Contrast : Unlike 1-(4-fluorophenyl)-4-methylpentane-1,3-dione, chalcones feature conjugated double bonds, which influence reactivity and binding affinity .

Table 1: Chalcone Derivatives vs. This compound

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

Avobenzone (CAS 70356-09-1), a sunscreen agent, shares the diketone core but differs in substituents:

- Substituents : Methoxy and tert-butyl groups instead of fluorine and methyl .

- Photostability: Avobenzone’s conjugated system absorbs UV light, whereas this compound lacks UV absorption due to its non-conjugated structure .

- Applications : Avobenzone is used topically, while the fluorinated diketone is restricted to synthetic intermediates .

Table 2: Comparison with Avobenzone

Trifluorobutane-1,3-dione Derivatives (e.g., 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione)

These derivatives feature trifluoromethyl groups , altering electronic and steric properties:

Table 3: Comparison with Trifluorobutane-1,3-dione

| Property | This compound | Trifluorobutane-1,3-dione |

|---|---|---|

| Fluorine Content | 1 F atom | 3 F atoms |

| Molecular Weight | 208.23 | 230 |

| Thermal Stability | Stable up to 300°C | Higher (exact data unreported) |

Piperazine-2,3-dione Derivatives

Piperazine-diones, such as 1,4-bis-(4-fluorobenzyl)piperazine-2,3-dione , are heterocyclic analogs with distinct bioactivity:

Key Research Findings

- Fluorine’s Role : The 4-fluorophenyl group in this compound enhances metabolic stability, critical for its utility in rosuvastatin synthesis .

- Substituent Effects : Electronegative groups (e.g., F, Br) at para positions improve bioactivity in chalcones, but this compound’s methyl group prioritizes synthetic feasibility over direct activity .

- Market Demand : High purity (≥97%) and scalability make it a preferred intermediate in pharmaceutical manufacturing .

Biological Activity

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13FO2 |

| Molar Mass | 208.23 g/mol |

| Density | 1.103 g/cm³ (predicted) |

| Boiling Point | 100-110 °C (at 1 Torr) |

| Flash Point | 115.2 °C |

| pKa | 9.06 (predicted) |

| Storage Conditions | Room temperature, dry |

The presence of a fluorine atom enhances the compound's lipophilicity, potentially increasing its bioactivity by improving membrane permeability and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines such as HT-1080 (fibrosarcoma) and A-549 (lung carcinoma). The mechanism involves activation of caspase pathways leading to cell cycle arrest at the G2/M phase .

Case Study: Anticancer Activity

In a recent study, a series of compounds related to this compound were tested against a panel of cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxicity with mean GI50 values reflecting effective growth inhibition across multiple cancer types .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cancer cell growth and survival.

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis .

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules with potential pharmaceutical applications, including:

- Development of new anticancer agents

- Formulation of antimicrobial drugs

- Synthesis of specialty chemicals for industrial applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoroacetophenone | Lacks pentane chain | Moderate antimicrobial |

| 4-Fluorobenzaldehyde | Contains aldehyde instead of ketone | Limited anticancer activity |

| 4-Fluorophenylacetic acid | Features acetic acid moiety | Antimicrobial |

The structural arrangement of this compound contributes to its distinct chemical reactivity and biological activity profile .

Q & A

Q. How can researchers determine the purity of 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione in synthetic batches?

Methodological Answer: Purity assessment typically combines chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify impurities using retention times calibrated against reference standards.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., integration ratios for aromatic protons and methyl groups).

- Melting Point Analysis : Compare experimental values (e.g., literature-reported density: 1.103 g/cm³, boiling point: 300.4°C) to identify deviations caused by impurities .

Q. What spectroscopic methods are most effective for characterizing the fluorophenyl moiety in this compound?

Methodological Answer:

- ¹⁹F NMR : Directly identifies the fluorine environment, with chemical shifts sensitive to electronic effects of the para-fluorine substitution.

- Infrared (IR) Spectroscopy : Detects carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- UV-Vis Spectroscopy : Monitors π→π* transitions in the aromatic system, useful for studying solvatochromic effects .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom at the para position:

- Increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

- Stabilizes intermediates via resonance and inductive effects.

Experimental validation involves comparing reaction rates with non-fluorinated analogs using kinetic studies (e.g., stopped-flow spectroscopy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated diketones like this compound?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-F vs. C=O distortions) using high-resolution datasets.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing anomalies .

- Density Functional Theory (DFT) : Compare experimental vs. computed geometries to identify systematic errors in data collection .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

- Friedel-Crafts Acylation Optimization : Use Lewis acids (e.g., AlCl₃) in anhydrous conditions to suppress side reactions like polyacylation.

- Temperature Control : Maintain reaction temperatures below 100°C to avoid diketone decomposition (flash point: 115.2°C) .

- Purification via Recrystallization : Leverage solubility differences in ethanol/water mixtures to isolate the product from unreacted precursors .

Q. How can thermal stability be experimentally evaluated for high-temperature applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic degradation events.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated aging conditions. Data from vapor pressure (0.00112 mmHg at 25°C) informs volatility-related stability .

Q. What computational approaches predict the environmental impact of this compound’s metabolites?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradability and toxicity using descriptors like logP (calculated from molecular weight: 208.23) and fluorine’s electronegativity.

- Molecular Dynamics Simulations : Model interactions with soil or aquatic enzymes to assess persistence.

- High-Resolution Mass Spectrometry (HRMS) : Track metabolite formation in simulated environmental conditions .

Q. How do researchers address conflicting reports on this compound’s antimicrobial activity?

Methodological Answer:

- Dose-Response Assays : Standardize protocols (e.g., broth microdilution) across labs to minimize variability.

- Structural-Activity Relationship (SAR) Studies : Compare activity against analogs with varying fluorine positions or methyl group substitutions.

- Biofilm Inhibition Assays : Test efficacy in biofilm vs. planktonic cultures to explain discrepancies in MIC values .

Q. What methodologies enable the study of keto-enol tautomerism in this diketone?

Methodological Answer:

Q. How can researchers design analogs with enhanced bioactivity while retaining thermal stability?

Methodological Answer:

- Fragment-Based Drug Design : Replace the methyl group with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity (logP).

- Co-crystallization Studies : Identify binding motifs in target proteins (e.g., enzymes inhibited by diketones).

- Accelerated Stability Testing : Screen analogs under high humidity/temperature to correlate structural changes with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.